molecular formula C11H7Cl3O2 B12795811 3,4,6-Trichloro-5,7-dimethyl-2h-chromen-2-one CAS No. 5250-41-9

3,4,6-Trichloro-5,7-dimethyl-2h-chromen-2-one

Cat. No.: B12795811
CAS No.: 5250-41-9
M. Wt: 277.5 g/mol
InChI Key: GEDSDJKKACCVPG-UHFFFAOYSA-N
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Description

3,4,6-Trichloro-5,7-dimethyl-2H-chromen-2-one is a chemical compound with the molecular formula C11H7Cl3O2. It belongs to the class of chromen-2-one derivatives, which are known for their diverse biological activities and applications in various fields .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4,6-Trichloro-5,7-dimethyl-2H-chromen-2-one typically involves the chlorination of 5,7-dimethyl-2H-chromen-2-one. The reaction is carried out using chlorine gas in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction mixture is then subjected to purification techniques such as recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 3,4,6-Trichloro-5,7-dimethyl-2H-chromen-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3,4,6-Trichloro-5,7-dimethyl-2H-chromen-2-one has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3,4,6-Trichloro-5,7-dimethyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: 3,4,6-Trichloro-5,7-dimethyl-2H-chromen-2-one stands out due to its unique substitution pattern, which imparts distinct chemical reactivity and biological activity. Its trichloro substitution makes it particularly useful in developing compounds with enhanced antimicrobial properties .

Properties

CAS No.

5250-41-9

Molecular Formula

C11H7Cl3O2

Molecular Weight

277.5 g/mol

IUPAC Name

3,4,6-trichloro-5,7-dimethylchromen-2-one

InChI

InChI=1S/C11H7Cl3O2/c1-4-3-6-7(5(2)8(4)12)9(13)10(14)11(15)16-6/h3H,1-2H3

InChI Key

GEDSDJKKACCVPG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=C1Cl)C)C(=C(C(=O)O2)Cl)Cl

Origin of Product

United States

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